molecular formula C14H18N3NaO8S2 B1456558 Sulfo-NHS-Biotin sodium CAS No. 194041-65-1

Sulfo-NHS-Biotin sodium

Cat. No.: B1456558
CAS No.: 194041-65-1
M. Wt: 443.4 g/mol
InChI Key: DREOJRVDBCALEG-WCYHLEDJSA-M
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Description

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt (commonly referred to as Sulfo-NHS-Biotin) is a water-soluble, amine-reactive biotinylation reagent. Its molecular formula is C₁₄H₁₈N₃NaO₈S₂, with a molecular weight of 443.4 g/mol and a spacer arm length of 13.5 Å . The sulfonate group confers water solubility, enabling reactions in aqueous buffers without organic solvents. It reacts with primary amines (ε-amino groups of lysine residues or N-termini) under mildly alkaline conditions (pH 7–9) to form stable amide bonds .

Key applications include:

  • Cell-surface protein labeling: Its membrane impermeability restricts biotinylation to extracellular proteins, making it ideal for studying membrane receptors or bacterial surface modifications .
  • Affinity capture: Biotinylated molecules can be purified using streptavidin/avidin matrices .
  • Biosensor development: Used to functionalize nanoparticles or surfaces for pathogen detection .

Properties

IUPAC Name

sodium;1-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1/t7-,8-,9?,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREOJRVDBCALEG-WCYHLEDJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N3NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194041-65-1, 119616-38-5
Record name Sulfo-NHS-biotin sodium
Source ChemIDplus
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Record name (+)-Biotin-3-sulfo-N-hydroxysuccinimide ester sodium salt
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Record name Sulphosuccinimido biotin
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Record name SULFO-NHS-BIOTIN SODIUM
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Mechanism of Action

Pharmacokinetics

The pharmacokinetics of Sulfo-NHS-Biotin involve its solubility and cell permeability. The charged sulfo-NHS group increases the reagent’s water solubility compared to ordinary NHS-ester compounds.

Biochemical Analysis

Biochemical Properties

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt plays a crucial role in biochemical reactions by enabling the biotinylation of proteins, peptides, and other biomolecules. This compound interacts with primary amine groups on biomolecules, forming stable amide bonds. The biotinylated molecules can then be detected or captured using avidin or streptavidin, which have a high affinity for biotin. This interaction is widely used in various biochemical assays to enhance sensitivity and specificity .

Cellular Effects

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt influences various cellular processes by modifying proteins and peptides. The biotinylation of cell surface proteins can affect cell signaling pathways, gene expression, and cellular metabolism. For example, biotinylated receptors on the cell surface can alter signal transduction pathways, leading to changes in cellular responses. Additionally, biotinylation can be used to track and study the dynamics of specific proteins within cells .

Molecular Mechanism

The molecular mechanism of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt involves the formation of a covalent bond between the biotin moiety and primary amine groups on target biomolecules. This reaction occurs through the nucleophilic attack of the amine group on the N-hydroxysuccinimide ester, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond. This covalent modification allows for the subsequent binding of avidin or streptavidin to the biotinylated molecules, facilitating their detection and analysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that biotinylated proteins can retain their functionality for extended periods, although some degradation may occur, affecting the overall efficiency of biotinylation .

Dosage Effects in Animal Models

The effects of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt in animal models vary with different dosages. At optimal dosages, the compound effectively biotinylates target proteins without causing significant toxicity. At high doses, there may be adverse effects such as cytotoxicity or immune responses. It is essential to determine the appropriate dosage to achieve the desired biotinylation while minimizing potential side effects .

Metabolic Pathways

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is involved in metabolic pathways related to protein modification and labeling. The biotinylation process does not significantly alter the metabolic flux or metabolite levels within cells. The biotinylated proteins can participate in various cellular processes, including signal transduction, protein-protein interactions, and enzymatic reactions .

Transport and Distribution

Within cells and tissues, Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is transported and distributed based on its interactions with transporters and binding proteins. The compound can localize to specific cellular compartments, depending on the targeting signals present on the biotinylated molecules. This localization is crucial for studying the function and dynamics of specific proteins within different cellular contexts .

Subcellular Localization

The subcellular localization of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is determined by the targeting signals and post-translational modifications of the biotinylated proteins. These modifications can direct the biotinylated molecules to specific organelles or compartments within the cell, influencing their activity and function. Understanding the subcellular localization of biotinylated proteins is essential for elucidating their roles in various cellular processes .

Biological Activity

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt, also known as Sulfo-NHS-LC-Biotin, is a water-soluble biotinylation reagent widely used in biochemical research for labeling proteins and other biomolecules. This compound is particularly notable for its ability to react with primary amines, allowing for the efficient biotinylation of proteins without permeating cell membranes. This article explores its biological activity, applications, and research findings.

  • Chemical Name : Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt
  • CAS Number : 119616-38-5
  • Molecular Formula : C20H29N4NaO9S2
  • Molecular Weight : 556.6 g/mol
  • Solubility : Soluble in water, DMSO, and DMF

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt functions by forming covalent bonds with primary amines on proteins, leading to the formation of stable amide bonds. The sulfonate group enhances solubility in aqueous solutions, making it an effective reagent for biotinylation reactions in various biological contexts.

Applications

  • Protein Labeling : It is primarily used to biotinylate antibodies and proteins, facilitating their purification and detection through streptavidin-based methods.
  • Cell Surface Labeling : Due to its inability to cross cell membranes, it selectively labels surface proteins of whole cells.
  • Immunoassays : Utilized in various immunoassay formats for the qualitative and quantitative detection of biomolecules.

Case Studies

  • Gold Nanorods Etching-Based Immunoassay :
    A study demonstrated the use of biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt in a plasmonic immunoassay for detecting aflatoxin M1 in milk. The compound was combined with monoclonal antibodies to enhance detection sensitivity .
  • Protein Interaction Studies :
    Research indicated that biotinylation using this reagent significantly improved the capture efficiency of target proteins during affinity purification processes. For instance, cardiomyocytes were treated with a biotin solution, followed by streptavidin resin binding to isolate biotinylated proteins for further analysis via Western blotting .

Table of Biological Activity

Study Application Findings
Gold Nanorods ImmunoassayDetection of aflatoxin M1Enhanced sensitivity through biotinylated antibodies
Protein PurificationAffinity purificationImproved capture efficiency and specificity

Stability and Reactivity

Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is sensitive to hydrolysis, especially in aqueous solutions. It is recommended to prepare stock solutions immediately before use to avoid degradation. Studies have shown that at neutral pH (around pH 7), the compound remains stable for several hours but will hydrolyze over time into N-hydroxysuccinimide (NHS) and other degradation products .

Scientific Research Applications

Key Applications

  • Protein Labeling
    • Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is primarily used for labeling proteins in assays. This enhances detection methods in biochemical research, allowing for more accurate quantification and analysis of proteins in complex mixtures .
  • Bioconjugation
    • It facilitates the conjugation of biotin to proteins or antibodies. This process is crucial for purifying or detecting biomolecules, particularly in immunoassays where biotin-streptavidin interactions are leveraged .
  • Diagnostics
    • The compound plays a significant role in developing diagnostic tests, especially in clinical laboratories. Its application in immunoassays has proven essential for detecting various diseases through the identification of specific biomarkers .
  • Cell Biology
    • Researchers utilize biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt to study cell surface proteins. This aids in understanding cellular interactions and signaling pathways, which are vital for elucidating mechanisms underlying various biological processes .
  • Drug Development
    • The compound is also employed in drug delivery systems, where biotinylation can enhance the targeting of therapeutic agents to specific cells or tissues. This application is particularly relevant in cancer therapy and targeted drug delivery strategies .

Case Study 1: Protein Detection Enhancement

A study demonstrated the effectiveness of biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt in enhancing the sensitivity of enzyme-linked immunosorbent assays (ELISA). By conjugating biotin to antibodies, researchers were able to significantly increase the detection limits of specific antigens compared to traditional methods.

Case Study 2: Drug Targeting in Cancer Therapy

In a recent investigation, biotinylated nanoparticles were developed using biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt for targeted delivery of chemotherapeutic agents to cancer cells. The results indicated a marked improvement in therapeutic efficacy and reduced side effects compared to non-targeted delivery systems.

Data Tables

Application AreaDescriptionKey Benefits
Protein LabelingUsed for labeling proteins in assaysEnhanced detection sensitivity
BioconjugationConjugates biotin to proteins/antibodiesSimplifies purification and detection
DiagnosticsEssential for developing immunoassaysImproved accuracy in disease detection
Cell BiologyStudies cell surface proteins and interactionsInsights into cellular mechanisms
Drug DevelopmentEnhances targeting of drugs to specific cellsIncreased therapeutic efficacy

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfo-NHS-LC-Biotin

  • Structure: Contains a hexanoic acid spacer, increasing the spacer length to 22.4 Å .
  • Molecular Weight : 556.6 g/mol .
  • Advantages : The extended spacer reduces steric hindrance, improving accessibility for streptavidin binding .
  • Applications : Preferred for labeling large proteins or complexes where steric interference is a concern.

Sulfo-NHS-SS-Biotin

  • Structure : Features a disulfide bond (-SS- ) in the spacer arm (spacer length: 22.4 Å ) .
  • Molecular Weight : 606.7 g/mol .
  • Key Feature : The disulfide bond allows cleavage under reducing conditions (e.g., DTT or TCEP), enabling reversible biotinylation .
  • Applications : Used in pull-down assays requiring elution of captured targets without denaturation.

Biotin-4-Fluorescein

  • Structure : Biotin conjugated to fluorescein via a short spacer.
  • Key Feature : Combines biotin’s affinity with fluorescein’s fluorescence, enabling dual detection (e.g., flow cytometry) .
  • Limitation : Reduced avidin-binding efficiency compared to Sulfo-NHS-Biotin due to fluorescein’s bulk .

Sulfo-SMCC

  • Structure : Contains a maleimide group and a sulfo-NHS ester, enabling amine-to-sulfhydryl crosslinking .
  • Applications: Used for conjugating antibodies (amines) to thiol-containing ligands or nanoparticles .
  • Distinction: Not a biotinylation reagent but shares the sulfo-NHS ester group for water solubility.

BS³ (Bis(sulfosuccinimidyl) suberate)

  • Structure : Homobifunctional sulfo-NHS ester with an 11.4 Å spacer .
  • Applications : Crosslinks primary amines on adjacent proteins (e.g., cell-surface crosslinking) .
  • Key Difference : Lacks biotin, focusing on protein-protein crosslinking rather than affinity tagging.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Spacer Length (Å) Key Feature(s) Primary Use(s)
Sulfo-NHS-Biotin 443.4 13.5 Water-soluble, membrane-impermeable Cell-surface labeling, biosensors
Sulfo-NHS-LC-Biotin 556.6 22.4 Extended spacer for reduced steric hindrance Large protein complexes
Sulfo-NHS-SS-Biotin 606.7 22.4 Cleavable disulfide bond Reversible affinity capture
Biotin-4-Fluorescein ~500 (varies) ~10 Fluorescent detection Dual-labeling assays
Sulfo-SMCC 536.4 8.7 Maleimide-sulfo-NHS heterobifunctional Antibody-drug conjugates
BS³ 576.45 11.4 Homobifunctional crosslinker Protein-protein crosslinking

Table 2: Solubility and Stability

Compound Solubility in Water Stability (Storage)
Sulfo-NHS-Biotin ≥20 mg/mL -20°C, desiccated
Sulfo-NHS-SS-Biotin ≥10 mg/mL -20°C, avoid reducing agents
Sulfo-SMCC ≥50 mg/mL -80°C, protect from moisture

Research Findings

  • Efficiency in Bacterial Labeling : Sulfo-NHS-Biotin achieved >90% biotinylation of C. sakazakii surface proteins at 2 mg/mL, enabling sensitive plasmonic detection .
  • Comparison with Non-Sulfonated Analogues: Sulfo-NHS-Biotin’s water solubility eliminates the need for DMSO, reducing cytotoxicity in live-cell labeling compared to NHS-Biotin .
  • Spacer Length Impact : Sulfo-NHS-LC-Biotin improved streptavidin binding efficiency by 40% compared to Sulfo-NHS-Biotin in ELISA-based assays .

Preparation Methods

Note: Values approximate based on experimental data from the referenced study.

Reaction Scheme Summary

The improved preparation method can be summarized as:

  • Complexation Step :
    $$
    \text{Sulfo-NHS sodium salt} + \text{15-crown-5} \rightarrow \text{C-Sulfo-NHS (complex)}
    $$

  • Esterification Step :
    $$
    \text{Carboxylic acid (biotin derivative)} + \text{C-Sulfo-NHS} + \text{Carbodiimide (e.g., EDC)} \rightarrow \text{Biotin 3-sulfo-NHS ester sodium salt} + \text{Byproducts}
    $$

  • Purification : Removal of byproducts and isolation of the pure sulfo-NHS ester.

Analytical Considerations

  • Hydrolysis Monitoring : Hydrolysis of sulfo-NHS esters can be monitored by detecting the released N-hydroxysuccinimide (NHS) using chromatographic methods such as HPLC.
  • Purity Assessment : Thin-layer chromatography (TLC) and HPLC are commonly used to confirm the purity and stability of the product, with typical purities exceeding 90% achievable by optimized methods.

Summary Table of Preparation Methods

Preparation Aspect Classical Method Crowned Sulfo-NHS Method
Solubility of Sulfo-NHS Reagent Poor in organic solvents Enhanced solubility in organic solvents
Reaction Medium Aqueous or mixed aqueous-organic Organic solvents (e.g., DMF, methanol)
Yield Moderate, limited by solubility and hydrolysis Higher, cleaner reaction with fewer side products
Hydrolytic Stability Moderate, prone to hydrolysis Comparable or improved
Ease of Purification Moderate Improved due to cleaner reaction
Bioconjugation Efficiency High Comparable to classical sulfo-NHS esters

Q & A

Q. What controls are critical when analyzing crosslinking artifacts in protein interaction studies?

  • Methodological Answer : Include a no-crosslinker control to distinguish endogenous interactions from artifacts. For quantitative studies, use deuterated crosslinkers (e.g., BS3-d4) paired with mass spectrometry to differentiate crosslinked peptides from background. Validate interactions via co-immunoprecipitation or functional assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sulfo-NHS-Biotin sodium
Reactant of Route 2
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